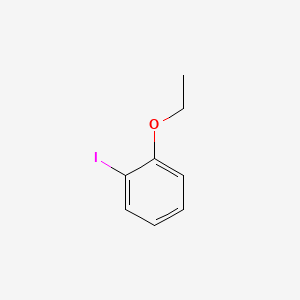

1-ethoxy-2-iodobenzene

Descripción

Propiedades

IUPAC Name |

1-ethoxy-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJREUXKABNEFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210329 | |

| Record name | Benzene, 1-ethoxy-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-73-3 | |

| Record name | 1-Ethoxy-2-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-ethoxy-2-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC9266 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-ethoxy-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1 Ethoxy 2 Iodobenzene

Electrophilic Aromatic Substitution Reactions of 1-Ethoxy-2-iodobenzene

The reactivity of an aromatic ring toward electrophilic substitution is significantly influenced by the nature of its substituents. Electron-donating groups (EDGs) increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.org Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, deactivating it towards this type of reaction. wikipedia.org

In this compound, the ethoxy group (-OCH2CH3) is a strong activating group. cymitquimica.com The oxygen atom, through resonance, donates electron density to the benzene (B151609) ring, increasing its reactivity in electrophilic aromatic substitution. libretexts.org This directing effect favors substitution at the ortho and para positions relative to the ethoxy group.

However, the iodine atom is a deactivating group due to its inductive effect, which withdraws electron density from the ring. masterorganicchemistry.com Despite being a deactivator, halogens are ortho-, para-directors. libretexts.org In the case of this compound, the powerful activating and ortho-, para-directing effect of the ethoxy group is expected to dominate. Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the ethoxy group. Given that the 2-position is already occupied by iodine, the primary sites for electrophilic attack are the 4- and 6-positions. Steric hindrance from the adjacent iodine atom might lead to a preference for substitution at the 4-position (para to the ethoxy group).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org For this compound, these reactions would introduce a new substituent onto the aromatic ring, leading to a variety of di- and tri-substituted benzene derivatives.

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving the Aryl Iodide Moiety

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. The mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In this compound, the ethoxy group is electron-donating, which does not favor the classical SNAr pathway.

However, the iodine atom is a good leaving group, which can facilitate substitution reactions. In some cases, nucleophilic substitution on aryl iodides can proceed through alternative mechanisms, such as those involving organometallic intermediates or benzyne (B1209423) formation. For instance, the reaction of an aryl iodide with a strong base can lead to the formation of a benzyne intermediate, which is then attacked by a nucleophile.

Research has shown that O- and N-substituted pentaiodobenzenes can be synthesized via site-selective SNAr reactions. oup.com For example, ethoxypentaiodobenzene was synthesized by treating hexaiodobenzene with ethanol (B145695) and sodium hydride in tetrahydrofuran (B95107). oup.com This indicates that under specific conditions, even with electron-donating groups present, SNAr-type reactions can occur on highly halogenated aromatic rings.

Halogen Dance Reactions and Regioselective Halogen Migration Studies on Aryl Iodides

The halogen dance is a rearrangement reaction in which a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.org This transformation is typically base-catalyzed and proceeds through a series of deprotonation and metal-halogen exchange steps. researchgate.net The driving force for this migration is often the formation of a more stable carbanionic intermediate. wikipedia.org

For aryl iodides, the halogen dance reaction can be a useful synthetic tool for accessing isomers that are difficult to obtain through other methods. The reaction is initiated by a strong base, which deprotonates the aromatic ring. The resulting aryl anion can then undergo a halogen-metal exchange with another molecule of the starting material or an external halogen source, leading to the migration of the iodine atom.

Studies on heteroaromatic systems have shown that halogen dance reactions can lead to 1,2-, 1,3-, and even 1,4-halogen shifts. clockss.org While specific studies on the halogen dance of this compound are not prevalent in the provided search results, the general principles suggest that under appropriate basic conditions, the iodine atom could potentially migrate to other positions on the benzene ring. The regioselectivity of such a migration would be influenced by the directing effects of the ethoxy group and the relative stability of the possible organometallic intermediates.

Oxidative and Reductive Transformations of this compound

Aryl iodides can undergo various oxidative and reductive transformations. The iodine atom can be oxidized to higher valence states, forming hypervalent iodine compounds. researchgate.net These reagents, such as aryliodine(III) dichlorides or diacetates, are valuable oxidants in organic synthesis. researchgate.net For example, aryl iodides can be transformed into aryliodine(III) dihalides through oxidative chlorination with HCl/H2O2. researchgate.net

Hypervalent iodine reagents can also be generated and used in situ. For instance, the activation of iodosylbenzene with acids can generate highly reactive oxidizing species. uab.cat While not directly involving this compound, these general methods are applicable to aryl iodides.

Reductive transformations of aryl iodides typically involve the cleavage of the carbon-iodine bond. This can be achieved through various methods, including catalytic hydrogenation, metal-ammonia reductions (Birch reduction), or reaction with reducing agents like lithium aluminum hydride. These reactions would convert this compound into ethoxybenzene.

Reactivity Comparisons with Related Aryl Halides (e.g., 1-Ethynyl-2-iodobenzene)

A comparison of the reactivity of this compound with a related compound like 1-ethynyl-2-iodobenzene (B1626200) highlights the influence of the substituent ortho to the iodine.

| Compound | Ortho Substituent | Electronic Effect of Substituent | Key Reactivity Features |

| This compound | Ethoxy (-OCH2CH3) | Strong electron-donating (activating) | Primarily undergoes electrophilic aromatic substitution directed by the ethoxy group. cymitquimica.com The iodine is a good leaving group in some substitution reactions. cymitquimica.com |

| 1-Ethynyl-2-iodobenzene | Ethynyl (B1212043) (-C≡CH) | Weakly electron-withdrawing (deactivating) | The ethynyl group allows for participation in reactions like Sonogashira coupling and other cross-coupling reactions. It can also undergo oxidation and reduction at the triple bond. |

The ethoxy group in this compound makes the aromatic ring more electron-rich and thus more susceptible to electrophilic attack. In contrast, the ethynyl group in 1-ethynyl-2-iodobenzene is deactivating, making electrophilic aromatic substitution less favorable. However, the ethynyl group provides a reactive handle for a variety of transformations not available to this compound, such as cycloadditions and metal-catalyzed cross-coupling reactions at the alkyne.

Both compounds can participate in reactions involving the iodine atom, such as Suzuki-Miyaura coupling. However, the electronic nature of the ortho substituent can influence the reaction rates and conditions.

Transition Metal Catalyzed Cross Coupling Reactions Involving 1 Ethoxy 2 Iodobenzene

Palladium-Catalyzed Coupling Reactions of 1-Ethoxy-2-iodobenzene

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. This compound can participate in several key palladium-catalyzed transformations.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides. libretexts.org In this reaction, this compound can act as the aryl halide partner, reacting with a boronic acid or ester in the presence of a palladium catalyst and a base to form biaryl compounds. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reactivity of this compound in such couplings is facilitated by the carbon-iodine bond, which is more reactive towards oxidative addition than corresponding carbon-bromine or carbon-chlorine bonds.

Catalyst: Typically, palladium complexes such as Pd(PPh₃)₄ are used.

Reactants: this compound and an aryl boronic acid.

Product: A 2-ethoxy-substituted biaryl compound.

The Heck reaction involves the coupling of an unsaturated halide, such as an aryl iodide, with an alkene to form a substituted alkene. rsc.orgcem.com this compound can serve as the aryl halide in this reaction. The process is typically catalyzed by a palladium complex and requires a base. researchgate.net The reaction mechanism starts with the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. rsc.org While specific examples detailing this compound are not prevalent in the provided literature, the reaction is general for a wide range of substituted iodobenzenes. researchgate.neteiu.edu The reaction conditions, such as the choice of catalyst, base, and solvent, can significantly influence the yield and selectivity. researchgate.net

The Sonogashira coupling is a fundamental reaction for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. libretexts.orgwikipedia.org this compound is an effective aryl halide partner for this transformation. The reaction is co-catalyzed by palladium and copper(I) complexes in the presence of a base. libretexts.orgorganic-chemistry.org The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex that was formed from the oxidative addition of this compound to a Pd(0) species. libretexts.orgwikipedia.org Reductive elimination from this intermediate yields the 1-ethoxy-2-(alkynyl)benzene product. The high reactivity of the C-I bond makes aryl iodides like this compound preferred substrates over aryl bromides or chlorides, allowing for selective couplings under mild conditions. wikipedia.orgnih.gov

A novel palladium-catalyzed intermolecular transthioetherification reaction has been developed for aryl halides, demonstrating the transfer of a thio group from thioethers or thioesters. rsc.orgrsc.org While the primary example in the study utilized 1-ethoxy-4-iodobenzene, the methodology is applicable to aryl iodides in general. rsc.org This reaction provides a direct route to synthesize aryl sulfides. In a model system, an aryl iodide was reacted with a thioether in the presence of a palladium catalyst, a ligand, and a base to yield the corresponding aryl sulfide. rsc.org

| Component | Condition | Role |

| Aryl Halide | 1-ethoxy-4-iodobenzene (model substrate) | Electrophilic partner |

| Thiolating Reagent | 2-(methylmercapto)ethanol | Thio group donor |

| Catalyst | PdCl₂ (5 mol%) | Active metal center |

| Ligand | Xantphos (5 mol%) | Stabilizes catalyst, promotes reaction |

| Base | KOtBu | Activates the thiolating reagent |

| Solvent | Xylene | Reaction medium |

| Temperature | 140 °C | Provides energy for reaction |

| Data derived from a study on palladium-catalyzed intermolecular transthioetherification. rsc.org |

The study found that PdCl₂ was the most effective catalyst precursor, and the presence of a ligand like Xantphos was crucial for the reaction to proceed. rsc.org

In some advanced catalytic systems, aryl iodides can play a non-traditional role. For instance, in an enantioselective palladium-catalyzed trans-hydroalkoxylation of propargylic amines, a catalytic amount of an aryl iodide was found to be essential. nih.govacs.org This is a counterintuitive finding, as the aryl iodide is not incorporated into the final product. The proposed mechanism suggests that the catalytic cycle is initiated by the oxidative addition of the aryl iodide to a Pd(0) complex. nih.govacs.org This resulting Pd(II)-aryl species is believed to be the active catalyst that promotes the key oxypalladation/protodemetalation steps, rather than undergoing a traditional cross-coupling pathway. nih.gov This highlights the diverse roles that aryl iodides like this compound can play in modern catalysis, extending beyond their function as simple electrophilic partners. acs.org

Nickel-Catalyzed Cross-Coupling Methodologies with Aryl Iodides

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based methods, often offering complementary reactivity and the advantage of using a more earth-abundant metal. nyu.edu These methodologies are effective for coupling aryl iodides, including substrates like this compound, with various partners. nih.govprinceton.edu

Recent advances have shown that nickel catalysts can facilitate the cross-coupling of aryl iodides with α-oxy radicals generated from stable acetals, providing a novel route to synthesize dialkyl ethers. nih.govprinceton.edu This process typically involves a nickel catalyst, a Lewis acid (like TMSCl), and a mild reductant (like Zn). princeton.edu The reaction is tolerant of various functional groups on both the aryl iodide and the acetal. nih.gov

The mechanisms of nickel-catalyzed reactions can be distinct from those of palladium. They often involve radical pathways or different oxidation states of the metal, such as Ni(I) and Ni(III) intermediates. nyu.edunih.gov These unique mechanistic pathways enable the activation of traditionally less reactive bonds and allow for stereoconvergent couplings. nyu.edu For aryl iodides, the oxidative addition to a Ni(0) species is a key initiating step, similar to palladium catalysis, but the subsequent steps can differ significantly, leading to unique synthetic possibilities. nih.gov

Copper-Mediated Cross-Coupling and C-H Activation Processes with Aryl Iodides

Copper-catalyzed cross-coupling reactions represent a cornerstone in synthetic organic chemistry for the formation of carbon-heteroatom and carbon-carbon bonds. The Ullmann condensation, a classic copper-promoted reaction, facilitates the conversion of aryl halides, such as this compound, into valuable aryl ethers, aryl thioethers, and aryl amines. wikipedia.orgnih.gov These reactions traditionally required harsh conditions, including high temperatures (often over 210°C) and stoichiometric amounts of copper metal in polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org Modern advancements, however, have led to the development of catalytic systems using soluble copper salts (e.g., CuI, Cu(OAc)₂) with various ligands, which often allow for milder reaction conditions. wikipedia.orgacs.orgmdpi.com The fundamental mechanism for these Ullmann-type reactions involves the in-situ formation of a copper(I) species (alkoxide, amide, or thiolate) which then reacts with the aryl halide in a metathesis-like step to yield the coupled product and a copper(I) halide. wikipedia.org

In a specific example of a copper-promoted cross-coupling, 1-ethoxy-4-iodobenzene (an isomer of the target compound) was successfully coupled with a [(trimethylsilyl)difluoromethyl]phosphonate reagent. nih.gov The reaction, carried out in the presence of copper(I) iodide (CuI) and cesium fluoride (B91410) (CsF) in tetrahydrofuran (B95107) (THF) at 60°C, highlights a modern application of copper catalysis in forming C-P bonds, yielding the desired phosphonate (B1237965) product. nih.gov

Beyond classical Ullmann couplings, copper catalysis is pivotal in direct C-H activation and arylation processes. researchgate.netrsc.org This strategy enables the formation of C-C bonds by coupling aryl iodides directly with the C-H bonds of (hetero)arenes, avoiding the need for pre-functionalized substrates. nih.gov The arylation of heterocycles with aryl iodides using copper catalysts has become a general method. nih.gov These reactions are often performed using a copper salt, a base, and an appropriate solvent. For instance, the combination of a copper catalyst with a strong base like lithium t-butoxide (LiOtBu) has proven effective for the arylation of various heterocycles with aryl iodides. nih.gov While electron-rich five-membered heterocycles are common substrates, electron-poor systems can also be functionalized. nih.gov Mechanistic studies suggest that these transformations can sometimes proceed through a copper-assisted benzyne-type mechanism, depending on the base and substrate used. nih.gov

The development of cost-effective and selective copper-catalyzed C-H functionalization offers a powerful alternative to more expensive palladium- or rhodium-based systems. researchgate.netnih.gov The conditions for these reactions can be tailored, with systems like Cu(OAc)₂ under an oxygen atmosphere being used for certain C-H/N-H annulations. rsc.org

Table 1: General Conditions for Copper-Catalyzed C-H Arylation of Heterocycles with Aryl Iodides This table is a composite of typical conditions reported in the literature.

| Parameter | Typical Reagents/Conditions | Role in Reaction | Source(s) |

| Copper Source | CuI, Cu(OAc)₂, CuCl₂ | Catalyst | nih.govrsc.orgnih.gov |

| Aryl Halide | Aryl Iodide (e.g., this compound) | Arylating Agent | rsc.orgnih.gov |

| Substrate | Heteroarenes (e.g., benzoxazole, thiazole) | C-H bond source | nih.gov |

| Base | LiOtBu, KOtBu, Cs₂CO₃, K₂CO₃ | Promotes C-H activation/catalyst turnover | nih.govnih.gov |

| Solvent | DMF, Toluene, Mesitylene | Reaction Medium | nih.govorganic-chemistry.org |

| Temperature | 60 - 165 °C | Provides energy for activation | nih.govorganic-chemistry.org |

Ligand and Catalyst Optimization in Cross-Coupling Reactions

Ligand selection is a crucial strategy for optimizing catalyst performance. numberanalytics.com The steric and electronic properties of a ligand directly influence the key steps of the catalytic cycle, such as oxidative addition and reductive elimination. In palladium-catalyzed couplings, for example, the use of bulky, electron-rich phosphine (B1218219) ligands like P(t-Bu)₃ or N-heterocyclic carbene (NHC) ligands has been shown to significantly improve catalyst activity and selectivity. numberanalytics.com In copper-catalyzed systems, such as the Ullmann reaction, chelating ligands like 1,10-phenanthroline (B135089) or ethylene (B1197577) glycol can dramatically improve reaction rates and allow for milder conditions. wikipedia.orgacs.org For nickel-catalyzed couplings, tridentate amine ligands have been identified as highly effective in promoting cross-selectivity. nih.gov

Catalyst optimization also involves selecting the appropriate metal, managing catalyst loading, and sometimes employing pre-activation techniques. numberanalytics.com While palladium is a common choice for many cross-couplings like the Suzuki and Heck reactions, less expensive and less toxic metals like copper and nickel are increasingly used. wikipedia.orgnumberanalytics.comnih.gov The catalyst loading, typically expressed in mol %, is another key variable. While 5 mol % is a common starting point, optimization aims to reduce this amount, sometimes to parts-per-million (ppm) levels, to enhance cost-effectiveness and reduce metal contamination in the final product. acs.org

Table 2: Optimization of Reaction Conditions for a Suzuki Coupling of Iodobenzene (B50100) Data adapted from a model reaction between iodobenzene and phenylboronic acid catalyzed by a Pd-IPG nanocomposite. researchgate.net

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | NaOH | Ethanol (B145695)/Water | 60 | >98 |

| 2 | KOH | Ethanol/Water | 60 | >98 |

| 3 | Na₂CO₃ | Ethanol/Water | 60 | >98 |

| 4 | K₂CO₃ | Ethanol/Water | 60 | >98 |

| 5 | Cs₂CO₃ | Ethanol/Water | 60 | >98 |

| 6 | KHCO₃ | Ethanol/Water | 60 | 81 |

Table 3: Optimization of Solvent for a Heck Cross-Coupling Reaction of Iodobenzene Data adapted from a model reaction between iodobenzene and n-butyl acrylate. chemrevlett.com

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Ethyl acetate (B1210297) | 120 | 70 |

| 2 | N,N-Dimethylformamide (DMF) | 120 | 88 |

| 3 | Polyethylene (B3416737) glycol (PEG) | 120 | 95 |

| 4 | Ethanol | 120 | 80 |

| 5 | Dimethylsulfoxide (DMSO) | 120 | 20 |

C H Activation and Functionalization Studies Using 1 Ethoxy 2 Iodobenzene

Palladium-Catalyzed C-H Arylation and Functionalization of Arenes

Palladium catalysis is a cornerstone of C-H activation, and aryl iodides are common coupling partners. Intramolecular C-H arylation, in particular, provides a powerful method for the synthesis of fused heterocyclic ring systems. The compound 1-ethoxy-2-iodobenzene can be considered a precursor to substrates for such cyclizations, for instance, by forming an ether linkage at the 1-position to create a diaryl ether.

A notable application is the synthesis of dibenzofurans, which are significant structural motifs in pharmaceuticals and materials science organic-chemistry.orgnih.gov. Research has demonstrated an efficient, ligand-free method for the cyclization of ortho-iodo diaryl ethers into dibenzofurans via an intramolecular C-H arylation. This transformation is effectively catalyzed by reusable palladium on carbon (Pd/C).

In a typical procedure, an ortho-iodo diaryl ether (a derivative of this compound) undergoes intramolecular C-H activation and subsequent C-C bond formation. The reaction is generally performed in a polar aprotic solvent like DMA at elevated temperatures, with a base such as sodium acetate (B1210297) (NaOAc) to facilitate the C-H cleavage step organic-chemistry.org. This methodology is valued for its high yields (often 75-100%) and its tolerance of a wide array of functional groups, including nitro, cyano, and ester groups, which remain intact under the reaction conditions organic-chemistry.org. The robustness and reusability of the Pd/C catalyst make this a practical and scalable approach organic-chemistry.orgnih.gov.

| Substrate (o-Iodo Diaryl Ether) | Product (Dibenzofuran) | Yield (%) | Catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|---|

| 2-(2-Iodophenoxy)benzonitrile | Dibenzofuran-4-carbonitrile | 98 | 0.3 mol% Pd/C | NaOAc | DMA | 140 |

| 1-Iodo-2-(4-nitrophenoxy)benzene | 2-Nitrodibenzofuran | 95 | 0.3 mol% Pd/C | NaOAc | DMA | 140 |

| Methyl 2-(2-iodophenoxy)benzoate | Methyl dibenzofuran-4-carboxylate | 92 | 0.3 mol% Pd/C | NaOAc | DMA | 140 |

| 1-Iodo-2-(p-tolyloxy)benzene | 2-Methyldibenzofuran | 85 | 0.3 mol% Pd/C | NaOAc | DMA | 140 |

Mechanistic Considerations in Metal-Catalyzed C-H Activation Pathways

The mechanism of palladium-catalyzed C-H activation reactions is complex and can proceed through several pathways, often dictated by the specific catalyst, substrate, and oxidant used. Two of the most commonly invoked catalytic cycles are the Pd(II)/Pd(0) and Pd(II)/Pd(IV) cycles.

In many directed C-H functionalizations, the reaction is initiated by the coordination of a directing group on the substrate to a Pd(II) center. This is followed by C-H bond cleavage to form a cyclometalated Pd(II) intermediate mdpi.com. From this point, the pathway can diverge. In a Pd(II)/Pd(0) cycle, the palladacycle may undergo reductive elimination to form the product and a Pd(0) species, which is then re-oxidized to Pd(II) to restart the cycle.

Alternatively, in a Pd(II)/Pd(IV) pathway, the Pd(II) palladacycle is first oxidized to a Pd(IV) intermediate by an external oxidant (e.g., PhI(OAc)₂). The desired C-C or C-O bond is then formed via reductive elimination from this high-valent palladium center, regenerating the active Pd(II) catalyst mdpi.com. For intramolecular arylations like the dibenzofuran synthesis, the process typically involves oxidative addition of the aryl iodide to a Pd(0) species, followed by C-H activation and reductive elimination.

The presence of an ortho-alkoxy group, as in this compound, can influence the reaction's regioselectivity and rate. While not a classical, strong directing group, the oxygen atom of the alkoxy group can engage in weak, non-covalent interactions with the catalyst system mdpi.com. DFT and experimental studies have suggested that such groups can contribute to a partial orientation toward C-H activation at the adjacent ortho position. This effect is thought to arise from weak C-H···O interactions involving the ligand on the metal center, rather than direct coordination of the alkoxy oxygen to the metal itself mdpi.com. This subtle directing effect can be a crucial factor in achieving selectivity in substrates with multiple potential C-H activation sites.

Organocatalytic C-H Activation Reactions with Aryl Iodides

While transition metals dominate the field of C-H activation, there is growing interest in metal-free, organocatalytic alternatives to avoid the cost and potential toxicity of metal catalysts researchgate.net. One such strategy for forming biaryl compounds involves the cross-coupling of aryl iodides with arenes mediated by an organic catalyst, such as 1,10-phenanthroline (B135089), in the presence of a strong base like potassium tert-butoxide (KOt-Bu).

This type of reaction is believed to proceed through a base-promoted homolytic aromatic substitution (BHAS) mechanism. In this pathway, a radical initiator (which can be generated from the interaction of the catalyst and base) abstracts the iodine atom from the aryl iodide to generate an aryl radical. This radical then adds to the arene coupling partner. Subsequent deprotonation and oxidation steps lead to the final biaryl product.

While direct examples using this compound are not prevalent in seminal reports, the viability of this approach has been demonstrated with structurally similar substrates. For instance, the intramolecular C-H activation of 1-(benzyloxy)-2-bromobenzene (B139812) to form 6H-benzo[c]chromene has been successfully achieved under these organocatalytic conditions researchgate.net. This suggests that substrates derived from this compound are likely amenable to similar transformations, providing a metal-free route to cyclized products.

| Substrate | Product | Yield (%) | Catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|---|

| 1-(Benzyloxy)-2-bromobenzene | 6H-Benzo[c]chromene | 73 | 1,10-Phenanthroline (40 mol%) | KOt-Bu | Mesitylene | 100 |

Directed C-H Activation Strategies Involving Neighboring Group Participation

Directed C-H activation is a powerful strategy that utilizes a coordinating functional group on a substrate to position a metal catalyst near a specific C-H bond, thereby ensuring high regioselectivity. A wide variety of directing groups have been developed, including pyridines, amides, and oximes scispace.comresearchgate.net.

In the context of this compound, the ethoxy group itself can be considered for its potential neighboring group participation. As discussed, alkoxy groups are generally not strong, chelating directing groups. However, they are not electronically inert bystanders. Studies on the C-H activation of alkoxy-substituted arenes have shown that these groups can exert a subtle directing effect mdpi.com. This "partial" or "weak" directing ability can be sufficient to control the outcome of a reaction, especially in the absence of stronger directing functionalities. The oxygen atom can influence the electronic environment of the aromatic ring and may participate in transient, stabilizing interactions with the metal-ligand complex during the C-H cleavage event mdpi.com.

This participation is distinct from classical chelation-assisted C-H activation, where a strong, dative bond is formed between the directing group and the metal center. Instead, the influence of the ethoxy group is more nuanced, involving through-space electronic effects and potentially weak coordination that can tip the balance of selectivity in favor of the proximal C-H bond. This makes ortho-alkoxy-substituted aryl halides like this compound interesting substrates for studying the subtle interplay of factors that govern regioselectivity in C-H functionalization.

Synthetic Utility of 1 Ethoxy 2 Iodobenzene in Complex Molecule Construction

Building Block in Heterocyclic Compound Synthesis

The presence of an iodine atom makes 1-ethoxy-2-iodobenzene an excellent substrate for transition metal-catalyzed reactions aimed at constructing heterocyclic frameworks. The ortho-ethoxy group can influence the reactivity and regioselectivity of these transformations.

Annulation Reactions for Fused Heterocycles

This compound is a key precursor for synthesizing fused oxygen heterocycles such as dibenzofurans. The synthesis typically proceeds via a two-step sequence. First, a diaryl ether is formed through a copper- or palladium-catalyzed cross-coupling reaction between this compound and a phenol (B47542). The resulting ether intermediate then undergoes an intramolecular palladium-catalyzed C-H activation and C-O bond-forming annulation reaction to yield the fused dibenzofuran (B1670420) ring system. organic-chemistry.orgnih.govnih.gov This strategy is analogous to established methods that use ortho-iodo diaryl ethers for the efficient, ligand-free synthesis of dibenzofurans, which are significant motifs in pharmaceuticals and materials for organic light-emitting diodes (OLEDs). organic-chemistry.org

The general scheme for this transformation is outlined below:

| Step | Reactants | Catalyst/Reagents | Product |

| 1. C-O Coupling | This compound, Substituted Phenol | CuI or Pd catalyst, Base | 2-Ethoxy-substituted diaryl ether |

| 2. Annulation | 2-Ethoxy-substituted diaryl ether | Pd/C, Base (e.g., NaOAc) | Substituted Dibenzofuran |

This palladium-catalyzed cyclization of ortho-iodo diaryl ethers is noted for its high efficiency and tolerance of various functional groups. organic-chemistry.orgnih.gov

Synthesis of Indazole Derivatives via C-H Activation/Annulation

The synthesis of indazole derivatives often involves transition metal-catalyzed C-H activation and annulation strategies. While various aryl halides and hydrazones are used as precursors in these reactions, the specific application of this compound in a direct C-H activation/annulation pathway for indazole synthesis is not extensively documented in the scientific literature. Existing methods for indazole synthesis include intramolecular amination of ortho-haloarylhydrazones and cycloadditions, but a direct route leveraging the ethoxy-iodobenzene scaffold via C-H activation remains a specialized area. nih.gov

Generation of 2H-Azirines through Hypervalent Iodine Oxidants

Hypervalent iodine reagents are powerful tools for various oxidative transformations. A notable application is the synthesis of 2H-azirines from enamines. Research has demonstrated that a novel hypervalent iodine(III/V) oxidant, effective for this transformation, is synthesized from o-nitroiodobenzene. organic-chemistry.orgnih.govnih.govwikipedia.orgorganic-chemistry.org The nitro group at the ortho position is crucial for stabilizing the hypervalent iodine structure. organic-chemistry.orgwikipedia.org Currently, the literature does not indicate that this compound is used to generate analogous hypervalent iodine oxidants for the synthesis of 2H-azirines. The electronic properties of the ethoxy group differ significantly from the nitro group, which would fundamentally alter the character and stability of the resulting hypervalent iodine species.

Formation of Biaryl Compounds

This compound is an ideal substrate for the synthesis of biaryl compounds, which are core structures in many pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.net The carbon-iodine bond is highly reactive toward oxidative addition with low-valent transition metals like palladium and copper, facilitating cross-coupling reactions.

Two primary methods for this transformation are the Suzuki-Miyaura coupling and the Ullmann reaction.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples this compound with an arylboronic acid or ester to form unsymmetrical biaryls. The reaction is known for its mild conditions and high functional group tolerance. nih.govnsf.gov

Ullmann Reaction : This classic copper-catalyzed reaction can be used for the self-coupling of this compound to form a symmetrical 2,2'-diethoxy-biphenyl. Modern variations of the Ullmann reaction also allow for the cross-coupling with other aryl halides. nih.govrsc.orgescholarship.orgbiointerfaceresearch.commdpi.comlabxing.com

The following table illustrates the utility of this compound in these key biaryl-forming reactions.

| Reaction Name | Coupling Partner | Catalyst | Product Type | Example Product Structure |

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄) | Unsymmetrical Biaryl | 2-Ethoxy-1,1'-biphenyl derivative |

| Ullmann Reaction | This compound (self-coupling) | Copper (Cu) powder | Symmetrical Biaryl | 2,2'-Diethoxy-1,1'-biphenyl |

Precursor for Bioactive Compounds and Molecular Probes

Through the synthetic transformations described, particularly the formation of fused heterocycles, this compound serves as a precursor to scaffolds found in bioactive molecules. The dibenzofuran core, which can be synthesized from this starting material, is present in numerous natural products and pharmaceuticals exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. organic-chemistry.orgnih.gov By choosing an appropriate phenol coupling partner in the initial C-O bond formation step, a diverse library of substituted dibenzofurans with potential therapeutic applications can be generated.

Furthermore, the ability to introduce specific functionalities through cross-coupling reactions makes this compound a useful starting point for the synthesis of custom molecular probes. These probes, often featuring fluorescent or reactive groups, are designed for applications in bio-imaging and chemical biology.

Applications in Functional Materials Research

The rigid, planar structures derived from this compound are of significant interest in materials science. Biaryl and polycyclic aromatic hydrocarbons are fundamental components of organic semiconductors, OLEDs, and other organic electronic devices.

A plausible application of this compound is in the synthesis of substituted triphenylenes. Triphenylenes are discotic liquid crystals and hole-transporting materials known for their high thermal stability and symmetric structure. organic-chemistry.org A synthetic route could involve a Suzuki coupling of this compound with a suitable boronic acid to create a substituted 2-iodobiphenyl intermediate. This intermediate can then undergo a palladium-catalyzed dual C-H activation/C-C bond formation with another iodobenzene (B50100) molecule to construct the polycyclic triphenylene core. rsc.org This multi-step strategy allows for the creation of unsymmetrically functionalized triphenylenes, enabling the fine-tuning of their electronic and physical properties for specific material applications.

Total Synthesis of Natural Products and Alkaloids

Detailed examples of the multi-step total synthesis of named natural products or alkaloids commencing from or critically involving this compound are not prominently featured in peer-reviewed journals. The available information, largely from patent literature, describes the synthesis of complex, biologically active compounds which are not formally designated as natural products.

For instance, this compound serves as a starting material for the synthesis of 5-(2-ethoxyphenyl)pyrrolidin-2-one, a lactam derivative investigated for its potential as an orexin receptor antagonist. Similarly, it is utilized in the preparation of substituted acyl sulfonamides with potential applications in cancer therapy. Another documented use is in the synthesis of 4-n-Butyl-1-4-(2-ethoxyphenyl)-4-oxo-1-butyl piperidine. While these examples underscore the utility of this compound in constructing molecules with significant structural complexity and biological relevance, they fall outside the strict definition of natural product or alkaloid total synthesis.

The synthesis of carbazole alkaloids, a significant class of natural products, often involves precursors structurally related to this compound, such as other ortho-alkoxy-iodobenzene derivatives. These related compounds undergo palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig aminations to construct the characteristic carbazole framework. However, specific and detailed synthetic routes to carbazole alkaloids that explicitly employ this compound are not well-documented in the current body of scientific literature.

Therefore, while the potential for this compound in the total synthesis of natural products and alkaloids can be inferred from its reactivity and the synthesis of related complex molecules, a comprehensive account of its application in this specific area remains to be fully established in academic publications.

Computational Chemistry and Theoretical Investigations of 1 Ethoxy 2 Iodobenzene Systems

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for a wide range of applications, from geometry optimization to the prediction of spectroscopic properties. researchgate.netarxiv.org For 1-ethoxy-2-iodobenzene, DFT allows for a detailed examination of its electronic structure and how this structure governs its chemical behavior.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, which helps in elucidating its mechanism. This process involves identifying stable intermediates and, crucially, the high-energy transition state structures that connect reactants, intermediates, and products. researchgate.net For reactions involving this compound, such as palladium-catalyzed cross-coupling or Ullmann-type reactions, DFT can model the step-by-step transformation. acs.orgmdpi.com

By calculating the energies of these various states, a reaction profile can be constructed. The activation energy, determined by the energy difference between the reactant and the transition state, is a key parameter that governs the reaction rate. Computational models can visualize the geometry of the transition state, revealing the critical bond-making and bond-breaking events. For instance, in a Suzuki coupling reaction, DFT could be used to model the oxidative addition of this compound to a palladium(0) catalyst, the subsequent transmetalation, and the final reductive elimination step, identifying the rate-determining step and the structure of each transition state along the pathway.

Many chemical reactions can potentially yield multiple products, known as isomers. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. DFT calculations are a powerful tool for predicting these outcomes in catalytic processes involving this compound. rsc.orgrsc.org

The prediction is achieved by computing the activation energies for all possible reaction pathways leading to the different isomers. nih.govresearchgate.netnih.gov The pathway with the lowest activation energy barrier is kinetically favored and is predicted to yield the major product. For example, in an aryl iodide-catalyzed difluorination reaction, DFT can be used to explore the different transition states that lead to various regio- and stereoisomers. nih.govacs.org By comparing the relative energies of these transition states, a prediction can be made about the dominant product, guiding the design of catalysts and reaction conditions to achieve desired selectivity. researchgate.netnih.gov

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.comuomustansiriyah.edu.iq The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. uomustansiriyah.edu.iq The energy of the HOMO is related to the ionization potential (the ease of removing an electron), and the energy of the LUMO is related to the electron affinity (the ability to accept an electron). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comyoutube.com A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. growingscience.com For this compound, the presence of the iodine atom and the ethoxy group influences the energies of these orbitals. DFT calculations for the closely related iodobenzene (B50100) show the HOMO is primarily located on the aromatic ring and the iodine atom, while the LUMO is a π* orbital of the benzene (B151609) ring. researchgate.net This distribution indicates the likely sites for electrophilic and nucleophilic attack.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -8.91 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| ELUMO | -0.53 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 8.38 | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

Key descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. More negative values indicate a higher propensity to accept electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," implying lower reactivity. irjweb.com

Global Softness (S): The reciprocal of hardness (S = 1/2η), it indicates the capacity of a molecule to receive electrons. "Soft" molecules are more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. A higher value indicates a stronger electrophile.

These descriptors are invaluable for comparing the reactivity of this compound with other substrates or for understanding how substitutions on the aromatic ring might alter its chemical behavior. researchgate.netasrjetsjournal.org

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency; related to electronegativity (χ = -μ). |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer; half of the HOMO-LUMO gap. |

| Global Softness (S) | S = 1 / (2η) | A measure of molecular polarizability and reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. |

Modeling of Kinetic and Thermodynamic Parameters for Reaction Pathways

Computational chemistry allows for the quantitative prediction of kinetic and thermodynamic parameters that define a reaction's feasibility and rate. uclouvain.be By calculating the total electronic energies of reactants, products, and transition states, key thermodynamic quantities like the enthalpy of reaction (ΔH) and Gibbs free energy of reaction (ΔG) can be determined. A negative ΔG indicates a spontaneous reaction.

Kinetics are modeled by calculating the activation energy (Ea) from the height of the energy barrier at the transition state. uclouvain.be According to transition state theory, the reaction rate is exponentially dependent on this barrier. Computational studies can model how different catalysts or solvent environments affect the activation energy of reactions involving this compound, such as the Ullmann coupling, thereby predicting which conditions will lead to faster and more efficient transformations. acs.orgresearchgate.netnih.gov This predictive power is crucial for optimizing experimental conditions and designing more effective chemical processes.

Advanced Analytical Methodologies for Mechanistic Elucidation of 1 Ethoxy 2 Iodobenzene Reactions

Spectroscopic Characterization of Intermediates and Products

Spectroscopic methods are fundamental to identifying the structures of molecules involved in chemical transformations. For 1-ethoxy-2-iodobenzene and its reaction products, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the ethoxy group and the aromatic protons. The ethoxy group should present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), due to spin-spin coupling. The aromatic protons, being in different chemical environments due to the ortho-substituents, would likely appear as a complex multiplet in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct signals are expected for the two carbons of the ethoxy group and the six carbons of the benzene (B151609) ring. The carbon atom bonded to the iodine would be significantly influenced by the halogen's electron-withdrawing and anisotropic effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethoxy CH₃ | ~1.4 | ~15 |

| Ethoxy CH₂ | ~4.0 | ~64 |

| Aromatic C-H | 6.7 - 7.8 | 115 - 140 |

| Aromatic C-O | - | ~158 |

| Aromatic C-I | - | ~86 |

Note: The predicted values are based on data from analogous compounds and general principles of NMR spectroscopy.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. udel.eduamazonaws.comudel.edu The IR spectrum of this compound would be expected to display characteristic absorption bands for the C-O bonds of the ether, the aromatic C=C bonds, and the C-H bonds of the aromatic ring and the alkyl group.

Key expected absorption bands include:

C-H stretching (aromatic): Typically found in the region of 3100-3000 cm⁻¹. vscht.cz

C-H stretching (aliphatic): Expected in the 3000-2850 cm⁻¹ range for the ethoxy group. udel.edu

C=C stretching (aromatic): Characteristic absorptions for the benzene ring are expected around 1600 cm⁻¹ and 1500-1400 cm⁻¹. vscht.cz

C-O stretching (aryl ether): A strong, characteristic band is anticipated in the 1280-1200 cm⁻¹ region. udel.edu

C-I stretching: This bond vibration typically appears in the far-infrared region, often below 600 cm⁻¹, and may not be observed in a standard mid-IR spectrum.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | ~1600 and 1500-1400 |

| Aryl Ether C-O | Stretching | 1280 - 1200 |

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. libretexts.orgarizona.edulibretexts.org For this compound (molecular weight: 248.06 g/mol ), the molecular ion peak (M⁺) would be expected at an m/z of 248.

The fragmentation of the molecular ion would likely involve the loss of the ethoxy group or parts of it, as well as the iodine atom. Common fragmentation pathways for aromatic ethers include cleavage of the alkyl-oxygen bond and the aryl-oxygen bond. The presence of iodine, with its characteristic isotopic pattern (100% ¹²⁷I), simplifies the interpretation of fragments containing this atom.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragment Lost |

| 248 | [C₈H₉IO]⁺ | - |

| 219 | [C₆H₄IO]⁺ | C₂H₅ |

| 121 | [C₈H₉O]⁺ | I |

| 93 | [C₆H₅O]⁺ | I, C₂H₄ |

| 77 | [C₆H₅]⁺ | I, OC₂H₅ |

Kinetic Studies: Reaction Progress Monitoring via HPLC, GC-MS

Understanding the rate of a chemical reaction is crucial for elucidating its mechanism. Kinetic studies of reactions involving this compound can be effectively performed by monitoring the concentration of reactants, intermediates, and products over time. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are well-suited for this purpose.

By taking aliquots of the reaction mixture at specific time intervals and analyzing them with these techniques, a concentration versus time profile can be generated. This data allows for the determination of the reaction rate, the rate law, and the activation energy, all of which provide valuable insights into the reaction mechanism.

Isotopic Labeling Experiments for Tracing Bond Formation and Cleavage

Isotopic labeling is a sophisticated technique used to trace the path of atoms throughout a chemical reaction. nih.govresearchgate.netresearchgate.net By replacing an atom in a specific position of this compound with one of its heavier isotopes (e.g., replacing ¹²C with ¹³C in the ethoxy group, or ¹H with ²H), the fate of that labeled part of the molecule can be followed.

The location of the isotopic label in the reaction products can be determined using NMR spectroscopy or mass spectrometry. This information provides direct evidence for which bonds are broken and which are formed during the reaction, allowing for the confirmation or refutation of proposed mechanistic pathways. For instance, labeling the oxygen of the ethoxy group with ¹⁸O could help determine if the aryl-oxygen or the ethyl-oxygen bond is cleaved during a particular reaction.

Future Directions and Emerging Research Avenues for 1 Ethoxy 2 Iodobenzene

Development of More Sustainable and Greener Synthetic Protocols

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, use of safer materials, and energy efficiency. For aryl iodides like 1-ethoxy-2-iodobenzene, research is moving away from traditional iodination methods that often rely on harsh reagents and stoichiometric oxidants.

Emerging strategies focus on several key areas:

Transition-Metal-Free Synthesis: To circumvent the need for transition-metal catalysts, which can be toxic and difficult to remove from final products, photo-induced reactions represent a promising frontier. nih.gov For instance, a photo-induced aromatic Finkelstein iodination allows for the synthesis of aryl iodides from less reactive but cheaper aryl bromides and chlorides at room temperature using UV light, avoiding metal catalysts entirely. nih.gov

Eco-Friendly Reagents and Solvents: The development of greener iodination procedures involves using more benign reagents and recyclable solvents. Methodologies utilizing polyethylene (B3416737) glycol (PEG-400) as a green reaction medium in combination with iodine and iodic acid have been reported for the iodination of various aromatic compounds. benthamdirect.comresearchgate.net These methods offer advantages such as simple reaction procedures, easy product isolation, and high yields. benthamdirect.comresearchgate.net

Catalytic Hypervalent Iodine Chemistry: Hypervalent iodine(III) reagents are versatile oxidants in organic synthesis. zjut.edu.cn Future research aims to develop catalytic systems where the active hypervalent iodine species is generated in situ from a simple iodoarene precursor using a clean, terminal oxidant like hydrogen peroxide. nsf.gov This approach minimizes the use of stoichiometric, and often hazardous, traditional oxidants.

| Aspect | Traditional Synthetic Protocol | Emerging Green Protocol | Key Advantages of Green Protocol |

| Catalyst | Often requires transition-metal catalysts. | Transition-metal-free (e.g., photo-induced). nih.gov | Avoids metal contamination in products; reduces cost and toxicity. nih.gov |

| Solvent | Use of volatile organic compounds (VOCs). | Green solvents like Polyethylene Glycol (PEG-400). benthamdirect.comresearchgate.net | Recyclable, lower toxicity, improved reaction work-up. benthamdirect.comresearchgate.net |

| Reagents | Use of harsh oxidants or stoichiometric reagents. | In-situ generation of reagents; use of safer oxidants like H2O2. nsf.gov | Reduces waste; improves safety profile. |

| Conditions | Often requires high temperatures. | Room temperature conditions (e.g., photochemistry). nih.gov | Lower energy consumption; milder reaction conditions. |

Exploration of Novel Catalytic Systems Beyond Palladium

Palladium has long been the dominant catalyst in cross-coupling reactions, which are fundamental for utilizing this compound as a building block. youtube.com However, the high cost and potential toxicity of palladium have spurred intensive research into alternatives. The exploration of catalytic systems based on more abundant and less toxic first-row transition metals is a major future direction.

Copper-Catalyzed Couplings: Copper is an attractive alternative to palladium due to its low cost and unique reactivity. rsc.org Copper-catalyzed systems have been developed for the cross-coupling of aryl iodides with various partners, including chlorosilanes, under ligand-free conditions. rsc.orgnih.gov These methods provide a general and operationally simple platform for constructing carbon-silicon bonds, which are important in materials science and medicinal chemistry. rsc.org

Nickel-Catalyzed Reactions: Nickel-based catalysts are also emerging as powerful alternatives for C-C bond formation. rsc.org Photocatalytic approaches using nickel have enabled Suzuki cross-coupling reactions between aryl halides and phenylboronic acid to proceed under visible light at room temperature, representing a sustainable and cost-effective method. rsc.org

Metal-Free Cross-Coupling: The ultimate goal in sustainable catalysis is to eliminate the need for metals altogether. Research into metal-free cross-coupling reactions, often promoted by light or other stimuli, continues to be an active area. Photo-induced protocols for the functionalization of aryl iodides tolerate a wide variety of functional groups, expanding their synthetic utility. nih.gov

| Catalyst System | Key Features | Example Reaction for Aryl Iodides | Advantages over Palladium |

| Palladium | Highly efficient, broad scope, well-understood mechanisms. youtube.comacs.org | Suzuki, Heck, Sonogashira, Stille couplings. rsc.org | Benchmark for reactivity and reliability. |

| Copper | Abundant, inexpensive, unique catalytic pathways. rsc.org | Ullmann-type couplings, C-Si bond formation. rsc.orgnih.gov | Lower cost, reduced toxicity, different reactivity profile. |

| Nickel | Cost-effective, enables challenging transformations. | Photocatalytic Suzuki coupling. rsc.org | Lower cost, can catalyze reactions difficult for palladium. |

Integration with Flow Chemistry and Microreactor Technologies

The shift from traditional batch processing to continuous flow manufacturing is a transformative trend in chemical synthesis. Flow chemistry, particularly when implemented in microreactors, offers significant advantages in terms of safety, efficiency, and scalability. This technology is particularly well-suited for reactions involving aryl iodides.

A study on the continuous synthesis of a structurally related compound, 1-ethoxy-2,3-difluoro-4-iodo-benzene, highlights the potential of this technology. researchgate.net Key benefits observed include:

Enhanced Heat and Mass Transfer: Microreactors provide superior control over reaction temperature and mixing, enabling reactions to be performed under conditions that are unsafe or inefficient in batch reactors. researchgate.net

Shorter Reaction Times and Higher Yields: In the synthesis of the aforementioned iodo-benzene derivative, a yield of 91.3% was achieved in just 16 minutes in a microreactor system, compared to 91.0% in 70 minutes for the batch reaction. researchgate.net

Improved Safety: Highly reactive intermediates, such as organolithium species often used with aryl iodides, can be generated and consumed in situ within the microreactor, minimizing the risks associated with their accumulation. researchgate.netbeilstein-journals.org The ability to perform lithiation at higher temperatures (−40 °C to −20 °C) compared to the cryogenic conditions required for batch processes (−70 °C) significantly improves operational safety and reduces energy costs. researchgate.net

| Parameter | Batch Reactor Synthesis | Microreactor System Synthesis |

| Reaction Time | 70 minutes | 16 minutes |

| Achieved Yield | 91.0% | 91.3% |

| Lithiation Temperature | -70 °C | -40 °C to -20 °C |

| Process Control | Limited | High control over heat/mass transfer |

Data adapted from a study on a structurally similar compound, 1-ethoxy-2,3-difluoro-4-iodo-benzene. researchgate.net

Advanced Applications in Medicinal Chemistry and Materials Science

While this compound is primarily an intermediate, its future value is defined by the advanced materials and bioactive molecules it can help create. The ortho-ethoxy-iodophenyl motif is a versatile scaffold for accessing complex molecular structures.

Medicinal Chemistry: Biaryl and heteroaryl structures are privileged motifs in many pharmaceuticals. The ability of this compound to readily participate in cross-coupling reactions makes it a key starting material for synthesizing novel drug candidates. acs.org For example, palladium-catalyzed Suzuki-Miyaura coupling is a standard method for creating biaryl cores found in numerous bioactive compounds. acs.org Deuterated analogues of iodobenzene (B50100) are also used in drug metabolism studies to trace metabolic pathways, a technique applicable to derivatives of this compound. irisotope.com

Materials Science: The precise arrangement of aromatic rings is crucial for designing organic materials with specific electronic or optical properties, such as those used in organic light-emitting diodes (OLEDs) and liquid crystals. The reactivity of the C-I bond allows for the programmed assembly of complex aromatic systems. wikipedia.org The synthesis of organosilane compounds, facilitated by copper-catalyzed coupling with aryl iodides, provides access to materials with unique properties for applications in electronics and polymer science. nih.govirisotope.com

Computational Design of Novel Reactivity and Selectivity Profiles

The synergy between experimental work and computational chemistry is accelerating the discovery of new reactions and the optimization of existing ones. Density Functional Theory (DFT) and other computational methods are becoming indispensable tools for understanding and predicting the behavior of molecules like this compound.

Future research will increasingly leverage computational studies to:

Elucidate Reaction Mechanisms: DFT calculations can map out the energy landscapes of complex catalytic cycles, identifying transition states and intermediates. nih.govmdpi.com This insight is crucial for understanding how ligands, catalysts, and substituents (like the ethoxy group) influence reaction outcomes.

Predict Reactivity and Selectivity: Computational models can predict how changes to a molecule's structure will affect its reactivity. rsc.org For this compound, this could involve predicting the regioselectivity of further substitutions or the relative rates of competing reaction pathways.

Design Novel Catalysts: By simulating the interaction between a substrate and a catalyst, researchers can rationally design new catalysts with enhanced activity or selectivity, moving beyond trial-and-error experimentation. This approach can accelerate the development of palladium-free systems for aryl iodide coupling.

Understand Hypervalent Iodine Chemistry: Computational studies have been used to investigate the dynamic processes in hypervalent iodine compounds, such as the exchange of oxygen atoms in bis(acyloxy)iodoarenes. nih.govmdpi.com These studies provide fundamental insights that can guide the development of new hypervalent iodine-based reagents and catalysts.

| Computational Approach | Objective for this compound Research |

| DFT Calculations | Model reaction pathways and calculate activation energy barriers for cross-coupling reactions. nih.govmdpi.com |

| Molecular Dynamics | Simulate solvent effects and conformational behavior to optimize reaction conditions. |

| QSAR Modeling | Predict the biological activity of derivatives for medicinal chemistry applications. |

| In Silico Catalyst Screening | Virtually screen libraries of ligands and metal centers to identify promising new catalysts for its transformation. |

Q & A

Q. What statistical approaches are recommended for validating contradictory spectral data?

- Answer :

- Principal component analysis (PCA) : Differentiate batch-to-batch variations in NMR spectra.

- Error bars : Calculate standard deviations across triplicate experiments for HPLC retention times .

Ethical & Methodological Considerations

Q. How can researchers ensure reproducibility when synthesizing this compound?

What frameworks (e.g., FINER criteria) ensure research questions are ethically and academically rigorous?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.